N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an oxobenzoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions.
Coupling Reactions: The benzofuran and piperidine intermediates are coupled using suitable linkers and catalysts.
Oxobenzoxazole Formation: The final step involves the formation of the oxobenzoxazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxobenzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the piperidine ring can produce N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-hydroxybenzo[d]oxazol-3(2H)-yl)acetamide.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzofuran and piperidine derivatives.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The oxobenzoxazole group may participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-hydroxybenzo[d]oxazol-3(2H)-yl)acetamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-methylbenzo[d]oxazol-3(2H)-yl)acetamide
Uniqueness
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to its combination of benzofuran, piperidine, and oxobenzoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-22(15-27-18-6-2-4-8-20(18)32-24(27)30)25-14-16-9-11-26(12-10-16)23(29)21-13-17-5-1-3-7-19(17)31-21/h1-8,13,16H,9-12,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBWZPXQOMIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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